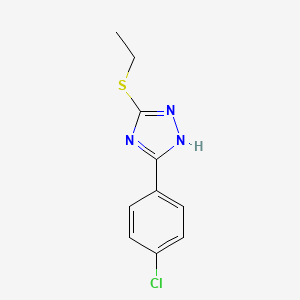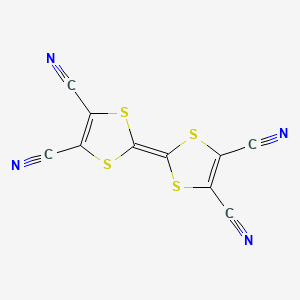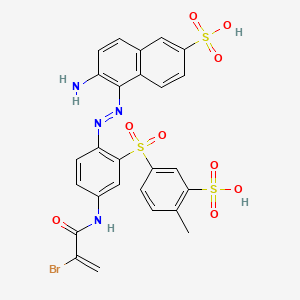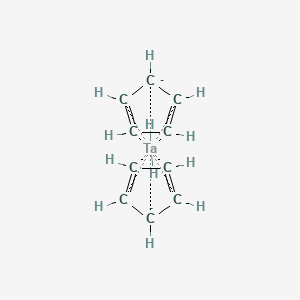
2,2-Diethoxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Diethoxybutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxybutanal with a cyanide source under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{CHO} + \text{HCN} \rightarrow \text{C}8\text{H}{15}\text{NO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethoxybutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Depending on the nucleophile, various substituted butanenitrile derivatives can be formed.
Aplicaciones Científicas De Investigación
2,2-Diethoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-diethoxybutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The ethoxy groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparación Con Compuestos Similares
Butanenitrile: Lacks the ethoxy groups, making it less versatile in certain reactions.
2,2-Dimethoxybutanenitrile: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity.
4,4-Diethoxybutanoic acid: The carboxylic acid derivative of 2,2-diethoxybutanenitrile.
Uniqueness: this compound is unique due to the presence of both the nitrile and ethoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Número CAS |
56011-13-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2,2-diethoxybutanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(7-9,10-5-2)11-6-3/h4-6H2,1-3H3 |
Clave InChI |
URVAQRRJJYOYGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)



![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
